Macadamianutoil - 159518-86-2

Macadamianutoil

Catalog Number: EVT-1513498
CAS Number: 159518-86-2
Molecular Formula: C11H11NO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The primary source of macadamia nut oil is the macadamia tree, specifically the species Macadamia integrifolia and Macadamia tetraphylla. These trees thrive in subtropical climates and are cultivated extensively in Australia, Hawaii, South Africa, and other regions with similar climates.

Classification

Macadamia nut oil falls under the category of vegetable oils. It is classified as a triglyceride oil, primarily composed of fatty acids. Its unique profile includes:

  • Monounsaturated fatty acids: Approximately 60% (notably oleic and palmitoleic acids)
  • Polyunsaturated fatty acids: About 20%
  • Saturated fatty acids: Roughly 20%
Synthesis Analysis

Methods

The synthesis of macadamia nut oil involves the extraction of oil from the nuts through various methods:

  • Cold pressing: This method preserves the oil's flavor and nutritional properties by mechanically pressing the nuts without heat.
  • Solvent extraction: Involves using organic solvents to dissolve the oil, followed by evaporation to remove the solvent.

Technical Details

Cold pressing typically yields higher quality oil with better flavor and aroma. The process involves:

  1. Cleaning: Removal of debris from the nuts.
  2. Crushing: Nuts are crushed to increase surface area.
  3. Pressing: The crushed nuts are pressed to extract the oil.
  4. Filtration: The extracted oil is filtered to remove solids.

Solvent extraction may yield more oil but can compromise quality due to residual solvents.

Molecular Structure Analysis

Structure

The molecular structure of macadamia nut oil is characterized by triglycerides formed from glycerol and three fatty acids. The predominant fatty acids include:

  • Oleic acid (C18:1)
  • Palmitoleic acid (C16:1)

Data

The average molecular weight of macadamia nut oil is approximately 900 g/mol, with a density around 0.92 g/cm³ at room temperature. Its refractive index typically ranges from 1.46 to 1.47.

Chemical Reactions Analysis

Reactions

Macadamia nut oil can undergo various chemical reactions:

  • Hydrogenation: This reaction can convert unsaturated fats into saturated fats, altering its stability and shelf life.
  • Oxidation: Exposure to air can lead to rancidity; antioxidants are often added to prevent this.

Technical Details

The oxidation process involves free radical formation when unsaturated fatty acids react with oxygen, leading to off-flavors and loss of nutritional value. To mitigate this, tocopherols (vitamin E) are commonly used as natural antioxidants.

Mechanism of Action

Process

The health benefits attributed to macadamia nut oil are largely due to its high monounsaturated fatty acid content. These fatty acids can:

  • Lower LDL cholesterol levels
  • Improve insulin sensitivity
  • Provide anti-inflammatory effects

Data

Studies show that diets rich in monounsaturated fats can reduce cardiovascular disease risk factors significantly compared to diets high in saturated fats.

Physical and Chemical Properties Analysis

Physical Properties

  • Color: Pale yellow
  • Odor: Nutty aroma
  • Taste: Rich, buttery flavor
  • Viscosity: Low viscosity compared to other oils

Chemical Properties

  • Smoke Point: Approximately 210°C (410°F), suitable for cooking
  • Fatty Acid Composition:
    • Oleic acid: ~55%
    • Palmitoleic acid: ~20%
    • Linoleic acid: ~10%

These properties make macadamia nut oil stable for cooking and beneficial for health.

Applications

Scientific Uses

Macadamia nut oil has several applications across various fields:

  • Culinary Uses: Employed as a cooking oil due to its flavor and high smoke point.
  • Cosmetics and Skincare: Used in formulations for moisturizers and hair products due to its emollient properties.
  • Nutritional Supplements: Marketed for its health benefits related to heart health and skin nourishment.
Introduction to Macadamia Nut Oil

Botanical Origins and Taxonomic Classification of Macadamia Species

The genus Macadamia belongs to the Proteaceae family, comprising four species of evergreen trees indigenous to northeastern New South Wales and southeastern Queensland, Australia. Among these, only two species—Macadamia integrifolia (smooth-shelled) and Macadamia tetraphylla (rough-shelled)—hold commercial significance for oil production due to their edible kernels and favorable lipid profiles. These trees grow to heights of 2-12 meters, featuring holly-like leaves arranged in whorls of three to six, and produce spherical fruits containing extremely hard-shelled nuts [1] [3].

Botanically, macadamia fruits are classified as follicles—hard, woody globular structures 2.6-2.7 cm in diameter—enclosing one or two seeds (kernels). The kernels contain 65-78% oil content, with accumulation occurring only after nuts reach full maturity and shell hardening. Notably, other species like Macadamia ternifolia contain cyanogenic glycosides at toxic levels (≈9.6 mmol/g), rendering them unsuitable for consumption or oil extraction. The commercial viability of M. integrifolia and M. tetraphylla stems from their nutritional superiority and absence of harmful compounds [3] [5] [7].

Table 1: Botanical Characteristics of Commercial Macadamia Species

CharacteristicMacadamia integrifoliaMacadamia tetraphylla
Shell TextureSmoothRough
Kernel ShapeSphericalSpindle-shaped
Unsaturated:Saturated Ratio6.2:14.8:1
Native RangeSE Queensland, NE NSWSE Queensland, NE NSW
Oil Accumulation PeriodLate summerLate summer

Historical Utilization and Global Commercialization Trends

Macadamia nuts have served as a traditional bushfood for Aboriginal peoples for millennia, but commercial exploitation began in earnest during the 1880s with the first orchard plantings in Rous Mill, New South Wales. The industry experienced transformative growth when Hawaiian plantations adopted Australian cultivars in the 1920s, establishing Hawaii as the dominant global producer for nearly a century. Production dynamics shifted dramatically in the 2010s when South Africa surpassed Hawaii, producing 54,000 tonnes (kernel basis) of the 2018 global output of 160,000 tonnes. By 2024, South Africa further consolidated its position, yielding 77,000 tonnes of macadamia nuts [3] [10].

The global macadamia nut market has demonstrated remarkable expansion, valued at USD 1.58 billion in 2022 and projected to reach USD 3.57 billion by 2030, growing at a 9.3% compound annual growth rate (CAGR). This trajectory reflects increasing consumer awareness of the health benefits of nuts and plant-based proteins, particularly among millennials—85% of whom prioritize freshness and health attributes in snacks. Regionally, North America dominates consumption (37.9% market share in 2022), while Europe exhibits the fastest growth potential (10.3% projected CAGR). The macadamia oil segment specifically is forecasted to grow from an estimated $150 million in 2025 to exceed $300 million by 2033, driven by demand for premium culinary oils and natural cosmetic ingredients [2] [4] [6].

Table 2: Global Macadamia Production and Market Dynamics (2024 Data)

ParameterValueRegional Leaders
Global Production>211,000 tonnes (in-shell)South Africa (77,000 tonnes)
Leading Exporters29% South Africa, 24% AustraliaNetherlands, Germany, China, Japan
Major ConsumersUnited States (37%), China (18%)Germany (10%), Australia (10%)
Oil Market Value$196.9 million (2023)Projected $309.8 million by 2032
Production Concentration70% from Australia & Hawaii20% from African producers

Significance in Nutritional Science and Industrial Applications

Macadamia oil has emerged as a functionally significant lipid in nutritional science due to its exceptional monounsaturated fatty acid (MUFA) profile. Containing approximately 60% oleic acid (ω-9) and 19% palmitoleic acid (ω-7), it demonstrates cardiometabolic benefits including plasma LDL-cholesterol reduction and improved insulin sensitivity. The oil's low polyunsaturated fat content (<5% linoleic and α-linolenic acids) contributes to remarkable oxidative stability (smoke point >300°C), making it suitable for high-heat cooking applications where preservation of thermolabile nutrients is essential. Studies on deep-fat frying blends reveal that macadamia oil enhances stability and reduces oxidation in palm olein mixtures, highlighting its industrial functionality [1] [5] [7].

Beyond culinary applications, macadamia oil has gained prominence in cosmetics and nutraceuticals due to its bioactive constituents—tocopherols (vitamin E), phytosterols (β-sitosterol), squalene, and phenolic compounds (ρ-hydroxybenzoic and caffeic acids). These compounds confer antioxidant, emollient, and skin-barrier repairing properties, with palmitoleic acid (constituting 20-36% of total fatty acids) exhibiting particular significance as it mirrors human sebum composition. This biochemical similarity enables superior epidermal penetration and explains its efficacy in moisturizing formulations and anti-aging products. The oil's comedogenicity index of 2 (low pore-clogging potential) further supports its dermatological utility [5] [8] [9].

Properties

CAS Number

159518-86-2

Product Name

Macadamianutoil

Molecular Formula

C11H11NO2

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